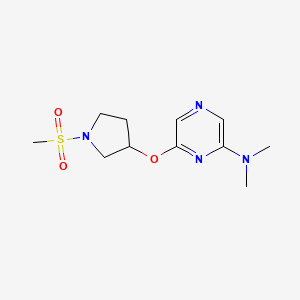

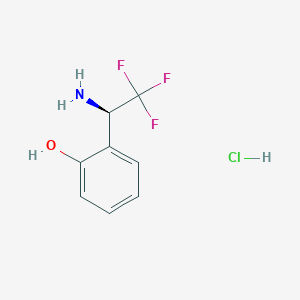

![molecular formula C15H12Cl3NO6S B2546957 2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid CAS No. 380341-89-9](/img/structure/B2546957.png)

2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid is a chemically synthesized molecule that may share some structural similarities with the compounds discussed in the provided papers. Although the exact compound is not directly studied in these papers, insights can be drawn from the structural analysis and properties of related compounds.

Synthesis Analysis

The synthesis of related compounds involves the formation of hydrogen-bonded dimers and the presence of substituents on the benzene ring which can influence the overall molecular conformation. For instance, in the synthesis of 2-(diphenylphosphinoyl)benzoic acid, a hydrogen-bonded dimer is formed between the phosphoryl oxygen atom and the hydroxyl group of the benzoic acid moiety . This suggests that in synthesizing the compound of interest, similar hydrogen bonding might be expected if a benzoic acid moiety is present.

Molecular Structure Analysis

The molecular structure of related compounds shows that the presence of substituents like chlorine can significantly affect the molecular conformation. For example, the crystal structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid reveals that the molecules form centrosymmetric hydrogen-bonded cyclic dimers, and the dihedral angles between the benzene rings and substituents are relatively small, indicating a planar structure . This information can be extrapolated to suggest that the dichloro substituents in the compound of interest may also promote a planar conformation.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the compounds, they do provide insights into the reactivity of the benzoic acid moiety and the influence of substituents. The presence of electron-withdrawing groups such as chlorine can affect the acidity of the benzoic acid and its reactivity in forming salts or cocrystals .

Physical and Chemical Properties Analysis

The physical properties such as crystal structure and polymorphism are highlighted in the papers. For example, the polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid are studied, which indicates that the compound can exist in multiple forms and that substituents can influence its ability to form cocrystals . This suggests that the compound of interest may also exhibit polymorphism and have the potential to form cocrystals or salts depending on the conditions and reactants involved.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Properties

- Polymer Applications : High molecular weight poly(2,5-benzophenone) derivatives, synthesized from dichlorobenzoyl chloride and aromatic compounds, exhibit properties like organosolubility and thermal stability. Sulfonation introduces sulfonic acid moieties, enhancing ion exchange capacities and proton conductivities, useful in polymer blends and glass fabric supports (Ghassemi & Mcgrath, 2004).

Environmental Toxicology

- Toxicity Assessment : Benzoic acid derivatives, including chlorobenzoic and methoxybenzoic acids, exhibit varying degrees of toxicity. They impact the hepatorenal system, with chlorine-containing derivatives showing more pronounced effects. Such derivatives are essential in understanding environmental and occupational health risks (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Photodegradation Studies

- Environmental Fate of Chlorinated Compounds : Studies on polychlorinated diphenyl sulfides (PCDPSs) reveal the influence of environmental factors like pH and humic acid on their degradation. Understanding these interactions is key to managing the environmental impact of such compounds (Ge, Wang, Li, Wang, Wang, Qu, & Wang, 2019).

Chemical Synthesis and Reactions

- Chemical Compound Synthesis : Research into the synthesis of various benzophenone and benzoic acid derivatives aids in the development of new chemicals with potential applications in industry and pharmaceuticals. These studies include exploring different reaction pathways and product properties (Mayershofer, Nuyken, & Buchmeiser, 2006).

Water Treatment and Purification

- Water Purification : Investigations into the purification of water using photocatalytic degradation of organic compounds (like benzoic acid derivatives) in the presence of titanium dioxide under UV light provide insights into effective water treatment methods (Matthews, 1990).

Analytical Chemistry

- Analytical Method Development : Development of new analytical methods for detecting chlorophenoxy acid herbicides in water showcases the importance of benzoic acid derivatives in environmental monitoring and analysis (Catalina, Dallüge, Vreuls, & Brinkman, 2000).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,4-dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl3NO6S/c1-24-12-6-13(25-2)11(5-9(12)17)19-26(22,23)14-3-7(15(20)21)8(16)4-10(14)18/h3-6,19H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRALVIQOKBQGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl3NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

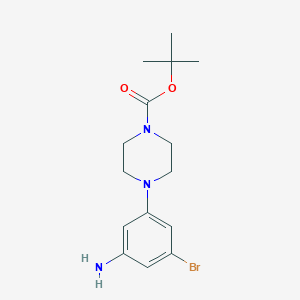

![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2546878.png)

![2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide](/img/structure/B2546879.png)

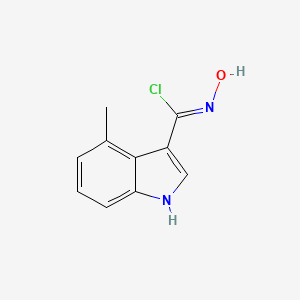

![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2546884.png)

![2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2546887.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B2546888.png)

![N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B2546890.png)

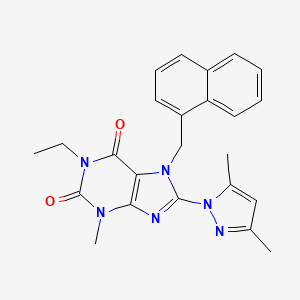

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2546895.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2546897.png)